molecular formula C9H20Cl2N2O2S B1449052 (4aR,7aS)-1-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride CAS No. 2173052-38-3

(4aR,7aS)-1-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride

Cat. No. B1449052
M. Wt: 291.24 g/mol
InChI Key: CTLBLVXQWHMCNS-DBEJOZALSA-N
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Description

The compound belongs to the class of organic compounds known as thienopyrazines . Thienopyrazines are compounds containing a thiophene ring fused to a pyrazine ring. Thiophene is a 5-membered aromatic ring with one sulfur atom. Pyrazine is a 6-membered aromatic ring with two nitrogen atoms.


Molecular Structure Analysis

The molecular formula of the compound is C8H18Cl2N2O2S, and its molecular weight is 277.21 g/mol . The structure contains a thiophene ring fused to a pyrazine ring, which is further substituted with various groups .


Chemical Reactions Analysis

The chemical reactions of thienopyrazines would largely depend on the substituents present on the ring system. The presence of electron-donating or electron-withdrawing groups can significantly influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties of thienopyrazines might include their aromaticity, their potential to participate in pi-pi stacking interactions, and their potential to act as hydrogen bond acceptors or donors .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

The compound (4aR,7aS)-1-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride and its derivatives have been a subject of research primarily in the field of chemical synthesis. Studies have explored the synthesis of various pyrazine derivatives and their potential applications.

  • Synthesis of Indeno[1,2‐b]pyrazine N‐Oxides : Mazhukin et al. (1994) describe the synthesis of dihydroindeno[1,2-b]pyrazine N,N′-dioxides, including intermediates similar to the compound of interest, highlighting the process of transforming these intermediates into N-oxides and other related compounds (Mazhukin et al., 1994).

  • One-Pot Synthesis of Thieno[3,4‐c]pyrazoles : Baraldi et al. (1998) discuss a regioselective method for synthesizing 2-alkylor 2-aryl-3-aminothieno[3,4c ]pyrazoles, showcasing an approach to creating pyrazole derivatives that may be related to the compound (Baraldi et al., 1998).

  • Synthesis of Benzothiazine Derivatives : Khazaei et al. (2015) present a method for synthesizing various derivatives of benzothiazine, which is relevant due to the structural similarities and potential applicability of these methods to the synthesis of pyrazine derivatives (Khazaei et al., 2015).

  • Monoamine Oxidase Inhibitory Activity : Ahmad et al. (2019) investigate the synthesis and biological evaluation of benzothiazine derivatives, including their activity as monoamine oxidase inhibitors. This research may offer insights into the potential biological activities of similar pyrazine derivatives (Ahmad et al., 2019).

  • Synthesis and Antimicrobial Activity : El‐Emary et al. (2002) explore the synthesis of new heterocycles based on pyrazole derivatives and their antimicrobial activity, which could be relevant for understanding the potential biological applications of pyrazine derivatives (El‐Emary et al., 2002).

Safety And Hazards

As with any chemical compound, handling “(4aR,7aS)-1-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride” should be done with appropriate safety precautions. It’s important to use personal protective equipment and ensure adequate ventilation . The compound should not be released into the environment .

Future Directions

The future research directions for this compound could involve studying its potential biological activities, investigating its mechanism of action, and developing synthetic routes for its preparation .

properties

IUPAC Name

(4aS,7aR)-4-propyl-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S.2ClH/c1-2-4-11-5-3-10-8-6-14(12,13)7-9(8)11;;/h8-10H,2-7H2,1H3;2*1H/t8-,9+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLBLVXQWHMCNS-DBEJOZALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCNC2C1CS(=O)(=O)C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCN[C@@H]2[C@H]1CS(=O)(=O)C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aR,7aS)-1-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
UOSB Blocks - … Building Block Library, AKos Building Blocks …, 2016 - ichimarutrading.co.jp
Alinda Chemical Ltd Page 1 Cat# Cat# Cat# Cat# Cat# Cat# Alinda Chemical Ltd http://www.alinda.ru E-mail: sale@alinda.ru Page 1 ALBB-030134 ALBB-030135 ALBB-030136 ALBB-…
Number of citations: 2 www.ichimarutrading.co.jp

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